molecular formula C5H7F3O B13613807 2-Methyl-2-(2,2,2-trifluoroethyl)oxirane CAS No. 136791-28-1

2-Methyl-2-(2,2,2-trifluoroethyl)oxirane

Cat. No.: B13613807
CAS No.: 136791-28-1
M. Wt: 140.10 g/mol
InChI Key: YXAPBJCWVCBKBI-UHFFFAOYSA-N
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Description

2-Methyl-2-(2,2,2-trifluoroethyl)oxirane is an organic compound with the molecular formula C₅H₇F₃O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. The presence of the trifluoroethyl group imparts unique chemical properties to this compound, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2,2,2-trifluoroethyl)oxirane typically involves the reaction of 2,2,2-trifluoroethyl alcohol with an appropriate epoxidizing agent. One common method is the reaction of 2,2,2-trifluoroethyl alcohol with a halogenated methyl compound under basic conditions, followed by epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2,2,2-trifluoroethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the epoxide to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the epoxide ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-(2,2,2-trifluoroethyl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2,2,2-trifluoroethyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(2,2,2-trifluoroethyl)oxirane is unique due to the presence of both the methyl and trifluoroethyl groups, which impart distinct chemical properties. These groups influence the compound’s reactivity, making it valuable in specific synthetic applications .

Properties

CAS No.

136791-28-1

Molecular Formula

C5H7F3O

Molecular Weight

140.10 g/mol

IUPAC Name

2-methyl-2-(2,2,2-trifluoroethyl)oxirane

InChI

InChI=1S/C5H7F3O/c1-4(3-9-4)2-5(6,7)8/h2-3H2,1H3

InChI Key

YXAPBJCWVCBKBI-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)CC(F)(F)F

Origin of Product

United States

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